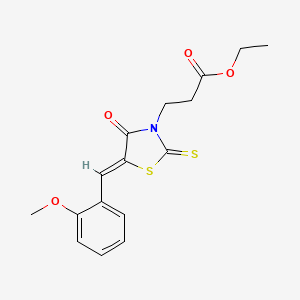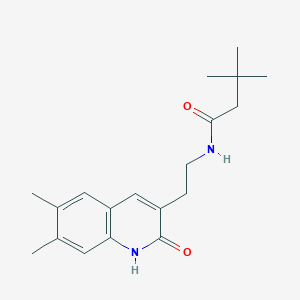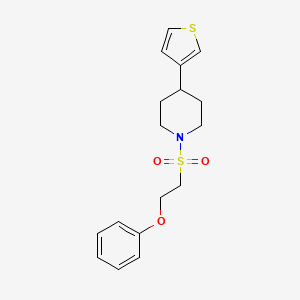
3-methyl-N-(3-methyl-4-(2-oxopiperidin-1-yl)phenyl)-4-nitrobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-methyl-N-(3-methyl-4-(2-oxopiperidin-1-yl)phenyl)-4-nitrobenzamide, also known as MNPN, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas.
Scientific Research Applications
Synthesis and Molecular Structure
Regioselective and Stereospecific Synthesis : Research on similar compounds involves the regioselective and stereospecific synthesis of N-acyl-benzoyl-phenylaziridines and their conversion to N-oxo-aryl-phenylpropenyl-benzamides. This process includes structural confirmation by X-ray diffraction studies (Samimi & Yamin, 2014).
Crystal Structure Analysis : Studies focus on understanding the molecular and crystal structures of various benzamide derivatives. For instance, the crystal structure of N-phenyl-2-nitrobenzamide, a potential precursor to acridone alkaloids, has been analyzed, highlighting the molecule’s dimensional properties and hydrogen bonding patterns (Jackson et al., 2002).
Molecular Interactions and Properties
Hydrogen Bonding and Framework Structures : The molecular interactions and properties of similar compounds are explored. For example, studies on isomeric methyl nitrobenzoates reveal complex hydrogen bonding patterns forming sheets and chains, indicating diverse molecular interactions (Portilla et al., 2007).
Fluorescence Emission Changes : The interactions of positional isomers of N-(methylthiazol-2-yl)-nitrobenzamide with various metal ions have been studied. These interactions influence fluorescence emissions, demonstrating the compound's potential in selective metal ion detection (Phukan et al., 2015).
Biological Activity and Drug Impurities
Anticancer and Antimycobacterial Activity : Some related compounds show potential as intermediates in synthesizing biologically active molecules, particularly in anticancer research. For instance, derivatives of pyridin-2-one have been synthesized as intermediates for anticancer drugs (Wang et al., 2016). Moreover, novel nitrobenzamide derivatives have been synthesized and evaluated for their antimycobacterial activity, showing promise as potential antitubercular agents (Wang et al., 2019).
Impurities in Pharmaceutical Drugs : Identification and isolation of impurities in bulk drug batches, such as in the anti-diabetic drug Repaglinide, involve studying similar compounds. These studies contribute to the understanding of drug purity and safety (Kancherla et al., 2018).
properties
IUPAC Name |
3-methyl-N-[3-methyl-4-(2-oxopiperidin-1-yl)phenyl]-4-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O4/c1-13-11-15(6-8-18(13)23(26)27)20(25)21-16-7-9-17(14(2)12-16)22-10-4-3-5-19(22)24/h6-9,11-12H,3-5,10H2,1-2H3,(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYYNPDYPONFVGI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)NC2=CC(=C(C=C2)N3CCCCC3=O)C)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![N-(3,4-Dimethoxyphenyl)-2-{[2-(3-fluorophenyl)-5-phenyl-1H-imidazol-4-YL]sulfanyl}acetamide](/img/structure/B2580612.png)
![Oxamide, N-[3-(1-imidazolyl)propyl]-N'-(2-phenylethyl)-](/img/structure/B2580614.png)
![(4-((4-fluorobenzyl)thio)-9-methyl-2-phenyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-6-yl)methanol](/img/structure/B2580616.png)

![methyl 2'-amino-1-(2-amino-2-oxoethyl)-6'-(hydroxymethyl)-2,8'-dioxo-8'H-spiro[indoline-3,4'-pyrano[3,2-b]pyran]-3'-carboxylate](/img/structure/B2580620.png)

![9-(4-ethylphenyl)-3-hexyl-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)
![3-(3-chloro-4-fluorophenyl)-N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]propanamide](/img/structure/B2580626.png)

